3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid

Descripción general

Descripción

3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C13H16O5S and its molecular weight is 284.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

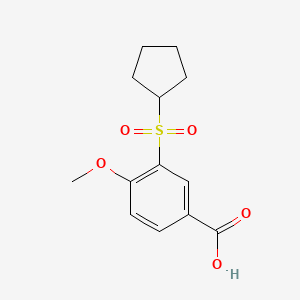

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O4S

- Molecular Weight : 270.30 g/mol

This compound features a methoxy group and a cyclopentanesulfonyl moiety, which are believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function. This mechanism is common among sulfonyl-containing compounds, which often serve as enzyme inhibitors in pharmacological applications.

- Receptor Modulation : The compound may also act on specific receptors in the body, influencing signaling pathways that regulate various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, particularly against certain cancer cell lines. For example, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in vitro.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

- Antimicrobial Activity : Some studies indicate potential antimicrobial effects, suggesting that this compound could be explored for use in treating bacterial infections.

Anticancer Studies

A study investigated the anticancer activity of various derivatives similar to this compound against HeLa cancer cells using the MTT assay. The results indicated that several compounds produced dose-dependent inhibition of cell growth, with IC50 values ranging from 10.64 to 33.62 μM. Notably, some compounds demonstrated potency comparable to that of established anticancer agents like Cisplatin .

Inflammation and Pain Models

In animal models of inflammation, compounds structurally related to this compound were tested for their ability to reduce edema and pain responses. Results showed significant reductions in paw swelling and pain scores compared to controls, indicating potential therapeutic benefits in inflammatory conditions .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-Inflammatory Properties

Research indicates that compounds similar to 3-(Cyclopentanesulfonyl)-4-methoxybenzoic acid exhibit anti-inflammatory effects. These compounds have been investigated for their potential to treat conditions such as chronic obstructive pulmonary disease (COPD) and asthma by modulating inflammatory pathways, particularly those involving the Nrf2 pathway .

1.2 Cancer Treatment

The compound has been studied for its role in targeting cancer cells, especially in renal cell carcinoma (RCC). It is suggested that it may inhibit glucose transport in VHL-deficient tumors, a common characteristic of RCC, thus selectively killing cancer cells without harming normal tissues . This specificity can improve therapeutic indices compared to traditional chemotherapeutics.

Pharmacological Insights

2.1 Mechanism of Action

The mechanism of action for this compound involves modulation of various biological pathways. It acts as a GLUT1 inhibitor, which is crucial for the metabolism of rapidly dividing cells, particularly in tumor environments . This inhibition can lead to reduced tumor growth and enhanced efficacy of existing treatments.

2.2 Combination Therapies

This compound can be used in combination with other therapeutic agents, such as monoclonal antibodies and immunotherapies. For instance, pairing it with anti-IL-5 or anti-TNF therapies may enhance its anti-inflammatory effects while reducing side effects commonly associated with systemic therapies .

Table 1: Summary of Research Findings on this compound

Propiedades

IUPAC Name |

3-cyclopentylsulfonyl-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5S/c1-18-11-7-6-9(13(14)15)8-12(11)19(16,17)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXJILRSXBVWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.